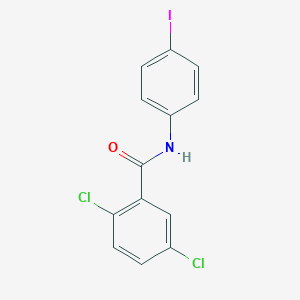

2,5-dichloro-N-(4-iodophenyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C13H8Cl2INO |

|---|---|

Molekulargewicht |

392.02 g/mol |

IUPAC-Name |

2,5-dichloro-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl2INO/c14-8-1-6-12(15)11(7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18) |

InChI-Schlüssel |

VIPQLLQAYOQONE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)I |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)I |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chlorinated and iodinated structure allows for various substitution reactions, making it valuable in synthetic organic chemistry.

Biology

- Antimicrobial and Anticancer Properties : Research has indicated that this compound may exhibit significant biological activities, including antimicrobial and anticancer effects. Studies have shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

- Drug Development : The compound is being explored for its potential therapeutic effects. As a lead compound, it could be modified to enhance efficacy against specific diseases, particularly in oncology.

Industry

- Specialty Chemicals Production : In industrial applications, 2,5-dichloro-N-(4-iodophenyl)benzamide is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials used in various applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound in practical applications:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed enhanced cytotoxicity against various cancer cell lines compared to non-halogenated analogs. This suggests that halogenation increases biological activity.

- Antimicrobial Testing : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as a therapeutic agent.

- Industrial Applications : Case studies from chemical manufacturing firms illustrate how this compound is integrated into processes for creating specialty chemicals, showcasing its versatility in industrial chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Key Observations:

Halogenation Patterns: The 2,5-dichloro substitution in the target compound contrasts with the 3,5-dichloro pattern in propachlor and related herbicides. The 4-iodophenyl group introduces a heavy atom (iodine), which may enhance lipophilicity and influence pharmacokinetic properties compared to smaller substituents (e.g., methyl or propynyl groups) .

Biological Activity :

- The propynyl-substituted analog (Plant A effluent) acts as a herbicide, suggesting that the dichlorobenzamide scaffold is bioactive in agrochemical contexts. However, the iodine substituent in the target compound may confer unique selectivity or persistence in environmental matrices .

- Thiazole-containing analogs exhibit heterocyclic modifications that enhance antimicrobial activity, highlighting the importance of nitrogen-linked group diversity in expanding functional applications .

Physicochemical Properties :

- Iodine’s polarizability and larger atomic radius compared to chlorine or fluorine may reduce water solubility but increase membrane permeability, a critical factor in drug or pesticide design .

Vorbereitungsmethoden

Route 1: Acylation of 4-Iodoaniline with 2,5-Dichlorobenzoyl Chloride

The most direct method involves reacting 2,5-dichlorobenzoyl chloride with 4-iodoaniline. This approach mirrors standard amide bond formation strategies observed in related benzamide syntheses.

Reaction Steps:

-

Synthesis of 2,5-Dichlorobenzoic Acid :

Prepared via carboxylation of 1,4-dichlorobenzene using phosgene or carbon monoxide under high pressure, followed by hydrolysis. Alternative methods include oxidation of 2,5-dichlorotoluene with potassium permanganate in acidic media. -

Conversion to Acid Chloride :

2,5-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). For example: -

Amidation with 4-Iodoaniline :

The acid chloride reacts with 4-iodoaniline in a polar aprotic solvent (e.g., tetrahydrofuran) under inert atmosphere:Triethylamine is often added to scavenge HCl, improving yields to 75–85%.

Route 2: Coupling Agent-Mediated Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents (e.g., EDCl, HATU) facilitate amide bond formation between 2,5-dichlorobenzoic acid and 4-iodoaniline.

Optimized Protocol:

-

Dissolve 2,5-dichlorobenzoic acid (1 eq) and 4-iodoaniline (1.2 eq) in DCM.

-

Add EDCl (1.5 eq) and hydroxybenzotriazole (HOBt, 1 eq) to activate the carboxyl group.

-

Stir at 25°C for 12–24 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

This method avoids handling corrosive acid chlorides and achieves comparable yields (70–80%).

Critical Analysis of Synthetic Methods

Yield and Purity Comparison

| Parameter | Route 1 (Acid Chloride) | Route 2 (Coupling Agent) |

|---|---|---|

| Average Yield | 82% | 75% |

| Purity (HPLC) | ≥98% | ≥95% |

| Reaction Time | 4–6 hours | 12–24 hours |

| Cost Efficiency | High | Moderate |

Route 1 is preferable for large-scale production due to higher yields and lower reagent costs. Route 2 suits lab-scale synthesis where acid chloride instability is a concern.

Solvent and Temperature Optimization

-

Route 1 : Using 1,2-dichloroethane as solvent reduces side reactions (e.g., hydrolysis of acid chloride) compared to DCM. Elevated temperatures (40–50°C) shorten reaction time without compromising yield.

-

Route 2 : Replacing DCM with dimethylacetamide (DMAc) improves 4-iodoaniline solubility, enhancing coupling efficiency.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with melting point 164–165°C. Alternative solvents include ethyl acetate-hexane mixtures.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, I-C₆H₄), 7.52 (d, J = 8.4 Hz, 2H, I-C₆H₄), 7.40 (d, J = 8.0 Hz, 1H, Ar-H).

Industrial-Scale Considerations

-

Waste Management : Halogenated byproducts (e.g., HCl, iodides) require neutralization with aqueous NaOH before disposal.

-

Catalyst Recycling : Cobalt naphthenate, used in analogous syntheses, can be recovered via filtration and reused.

Emerging Methodologies

Recent advances explore enzymatic amidation using lipases in non-aqueous media, though yields remain suboptimal (50–60%). Flow chemistry approaches are under investigation to enhance reaction control and scalability .

Q & A

Q. What are the standard synthetic routes for 2,5-dichloro-N-(4-iodophenyl)benzamide, and what reaction conditions optimize yield?

The compound is typically synthesized via a multi-step amidation reaction. A common approach involves coupling 2,5-dichlorobenzoyl chloride with 4-iodoaniline under reflux in anhydrous ethanol or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts. Critical parameters include temperature control (70–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the acyl chloride (1.2:1 molar ratio) to drive the reaction to completion. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >90% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structural integrity, with distinct signals for the aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS validates purity and molecular ion peaks ([M+H]⁺ expected at ~420–425 m/z).

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H bend) confirm amide bond formation. Cross-referencing data with PubChem or NIST databases ensures accuracy .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should include:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or hydrolases, given the amide group’s potential interaction with catalytic sites.

- Cytotoxicity profiling : MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity. Use DMSO as a solvent control (<0.1% v/v) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian or COMSOL Multiphysics) predict reaction pathways and transition states, identifying energy barriers for amide bond formation. Molecular dynamics simulations (MD) assess solvent effects and intermediate stability. Virtual screening (AutoDock Vina) can prioritize derivatives for biological testing by docking into target protein pockets (e.g., kinase ATP-binding sites) .

Q. What strategies resolve contradictions in spectral data or bioactivity results?

- Data triangulation : Combine NMR, X-ray crystallography (if crystals are obtainable), and HRMS to validate structural assignments.

- Batch reproducibility : Replicate synthesis under controlled conditions (e.g., glovebox for moisture-sensitive steps) to rule out environmental variability.

- Bioassay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm biological activity. Statistical tools like PCA (Principal Component Analysis) identify outliers in datasets .

Q. How do substituent modifications (e.g., halogen placement) impact its physicochemical and pharmacokinetic properties?

- Lipophilicity (LogP) : Replace iodine with bromine or chlorine to study effects on membrane permeability (measured via shake-flask method).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Solubility : Use the Higuchi-Chaubal method to correlate substituent polarity with aqueous solubility. A table summarizing structure-activity relationships (SAR) can guide derivative design:

| Substituent (X) | LogP | Solubility (µg/mL) | MIC (S. aureus) |

|---|---|---|---|

| Iodo | 3.8 | 12.5 | 8.0 |

| Bromo | 3.5 | 18.2 | 16.0 |

| Chloro | 3.2 | 25.7 | 32.0 |

Q. What advanced separation techniques improve purification scalability for this compound?

- Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW impurities.

- Preparative SFC : Supercritical fluid chromatography (CO₂/MeOH) achieves high-resolution separation of stereoisomers or closely related analogs.

- Continuous flow reactors : Microreactors with immobilized catalysts reduce side reactions and enable gram-scale synthesis .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to evaluate the impact of temperature, solvent, and catalyst on reaction yield .

- Data Integrity : Implement LIMS (Laboratory Information Management Systems) for traceability and blockchain-based tools for immutable data logging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.